(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
Overview
Description
“(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1394040-20-0. It has a molecular weight of 248.15 g/mol . This compound is typically stored at room temperature and is available in powder form . It is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3.2ClH/c1-7-4-3-5-8-10(7)13(2)9(6-11)12-8;;/h3-5H,6,11H2,1-2H3;2*1H
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Chemical and Physical Properties
Benzothiazoles and benzodiazepines have been extensively studied for their chemical and physical properties. These compounds are known for their stability, fluorescence, and ability to form complexes with various metals. The review by Boča et al. (2011) summarizes the preparation procedures, properties, and complex compound formations of benzothiazoles, highlighting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. This information suggests potential research applications in materials science, chemistry, and biochemistry.
Potential Applications in Materials Science
The study of benzothiazoles and related heterocyclic compounds has significant implications in materials science, particularly in the development of luminescent materials and optoelectronic devices. Lipunova et al. (2018) discuss the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, which is valuable for creating novel optoelectronic materials. This includes materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors, indicating the broad applicability of these compounds in the development of advanced materials.
Biological and Pharmacological Research
In the realm of biological and pharmacological research, benzothiazole derivatives have been recognized for their wide range of activities. Bhat and Belagali (2020) review the importance of benzothiazole scaffolds in medicinal chemistry, noting their antimicrobial, anti-inflammatory, antidiabetic, and antitumor properties. This versatility underscores the potential of benzothiazole derivatives in drug development and the exploration of new therapeutic agents.
Synthesis and Chemical Analysis
The synthetic aspects of benzodiazepines are crucial for understanding their biological activities and potential applications. Teli et al. (2023) provide a comprehensive review of the synthetic strategies for benzodiazepines, which play a significant role in the pharmaceutical industry for their anticonvulsant, anti-anxiety, and hypnotic properties. This highlights the importance of these compounds in ongoing pharmaceutical research and development.
Environmental and Toxicological Studies
Lastly, the environmental persistence and potential toxicological impacts of these compounds warrant further study. For instance, the occurrence, fate, and behavior of parabens, which share structural similarities with benzothiazole derivatives, in aquatic environments have been reviewed by Haman et al. (2015). This research is critical for assessing the environmental impact of these compounds and their derivatives, contributing to the field of environmental science and toxicology.
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(1,7-dimethylbenzimidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-4-3-5-8-10(7)13(2)9(6-11)12-8;;/h3-5H,6,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWMXNLKHBLYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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